REACTION_CXSMILES
|
C(OC([NH:8][C:9]1([CH2:14][C:15]([O:17]CC2C=CC=CC=2)=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10]1)=O)(C)(C)C.[ClH:25].O1CCOCC1>>[ClH:25].[NH2:8][C:9]1([CH2:14][C:15]([OH:17])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:3.4|
|
Name
|
benzyl 2-(1-(tert-butoxycarbonylamino)cyclopentyl)acetate
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CCCC1)CC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1230 μL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1(CCCC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |